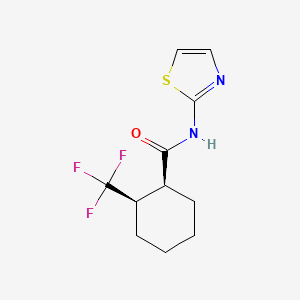![molecular formula C16H22N2O2 B7547488 N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide](/img/structure/B7547488.png)
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide, also known as PCBM, is a widely used electron acceptor in organic solar cells. It has gained significant attention due to its high electron mobility, good solubility, and compatibility with various donor materials.
作用机制
The mechanism of action of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide in organic solar cells is based on its ability to accept electrons from the donor materials. When light is absorbed by the donor material, it generates excitons, which are then separated into free electrons and holes. The free electrons are transferred to the N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide, which acts as an electron acceptor, while the holes are transported to the anode. This process generates a photocurrent, which can be used as a source of electrical energy.
Biochemical and Physiological Effects:
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has been shown to have low toxicity and is not expected to cause any significant adverse effects on human health. However, there is limited research on the potential biochemical and physiological effects of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide, and further studies are needed to evaluate its safety.
实验室实验的优点和局限性
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has several advantages for lab experiments, including its high solubility in common organic solvents and its compatibility with various donor materials. However, N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide is sensitive to air and moisture, and it can degrade over time, which can affect the performance of the devices. Therefore, it is important to handle N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide with care and store it in a dry and inert atmosphere.
未来方向
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has shown great potential for use in organic solar cells and other optoelectronic devices. However, there are still several challenges that need to be addressed. One of the main limitations of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide is its relatively low absorption in the visible region, which limits its efficiency in solar cells. Therefore, future research should focus on developing new N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide derivatives with improved absorption properties. Additionally, further studies are needed to evaluate the long-term stability and toxicity of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide and its derivatives. Overall, N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide is a promising material for the development of efficient and sustainable optoelectronic devices.
合成方法
The synthesis of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide involves the reaction of N-methylmorpholine with 1-phenylcyclobutanecarboxylic acid chloride. The resulting product is then treated with methylamine to yield N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide. The overall yield of this process is around 50%, and the purity can be improved by recrystallization.
科学研究应用
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has been extensively used in organic solar cells due to its excellent electron-accepting properties. It has been demonstrated that the addition of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide to the active layer of organic solar cells can significantly improve the power conversion efficiency. Furthermore, N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has also been used in other optoelectronic devices, such as photodetectors and light-emitting diodes.
属性
IUPAC Name |
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(18-9-11-20-12-10-18)17-13-16(7-4-8-16)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROWFLAXRZSUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E,4E)-N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]hexa-2,4-dienamide](/img/structure/B7547405.png)


![N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547434.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylsulfanylacetamide](/img/structure/B7547441.png)



![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)

![4-Chloro-5-[4-(cyclopropylmethyl)piperazin-1-yl]-2-phenylpyridazin-3-one](/img/structure/B7547510.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)
![1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)